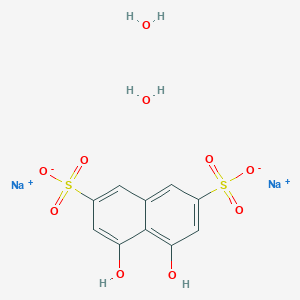

铬黑酸二钠盐二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromotropic acid disodium salt dihydrate is a tan colored sodium salt . It is a useful analytical reagent widely used in analytical chemistry for fluorometric determinations . It may be employed as a chromogenic reagent for the quantification of dipyrone in various pharmaceutical preparations .

Synthesis Analysis

The synthesis of Chromotropic acid disodium salt dihydrate involves the use of formaldehyde and sulfuric acid . Specifically, 1ml of 35% formaldehyde aqueous solution is transferred to a 2000ml volumetric flask and diluted with deionized water. Then, 0.0500g of disodium chromotropic acid is weighed with an analytical balance, put in a 100ml volumetric flask, and dissolved with 70% sulfuric acid .

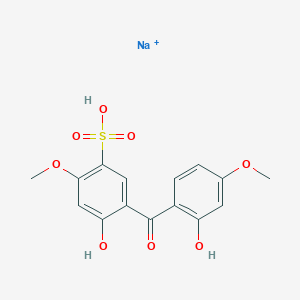

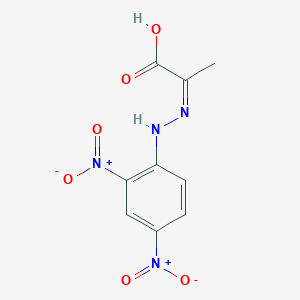

Molecular Structure Analysis

The molecular formula of Chromotropic acid disodium salt dihydrate is C10H6Na2O8S2 . The molecular weight is 400.29 g/mol . The InChI key is HLVXFWDLRHCZEI-UHFFFAOYSA-L .

Chemical Reactions Analysis

Chromotropic acid disodium salt dihydrate is used as a chromogenic reagent in various studies . It is particularly used for the quantification of dipyrone in various pharmaceutical preparations .

Physical and Chemical Properties Analysis

Chromotropic acid disodium salt dihydrate appears as a greyish white to brownish white powder . It has a water content of 8.5 - 9.5% according to Karl Fischer . It is soluble in water .

科学研究应用

电化学超级电容器中的超级电容行为

- 研究重点:铬黑酸二钠盐及其衍生物已被探索作为聚吡咯化学聚合中的阴离子掺杂剂,应用于电化学超级电容器中的电极。该研究考察了掺杂剂结构、大小和电荷对电极性能的影响,发现某些掺杂剂导致更高的电容和优异的循环稳定性 (Zhu 和 Zhitomirsky,2013 年)。

在纺织品染色中的应用

- 研究重点:源自铬黑酸二钠盐的二偶氮染料用于染色涤纶及其混纺物。该研究分析了染色材料的牢度性能,为纺织品染色工艺提供了有价值的见解 (Moustafa,2008 年)。

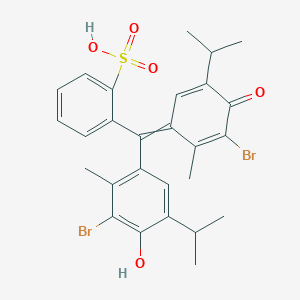

有机化合物的合成

- 研究重点:铬黑酸二钠盐已被用作三羟基和四羟基[6]螺旋桨双醌的醚和酯的合成中的起始原料。这些化合物表现出独特的光学特性,在材料科学中具有应用 (Paruch 等人,2000 年)。

激发态行为的研究

- 研究重点:铬黑酸在水溶液中的激发态行为已得到彻底研究。这项研究有助于更深入地了解铬黑酸的荧光特性及其在激发态中的质子化行为 (Bardez 等人,2001 年)。

基于铬黑酸的大环磺酰胺的合成

- 研究重点:合成了一种基于铬黑酸的新型大环四磺酰胺,并研究了它们的络合性质和光化学反应。这些发现对合成化学和材料科学领域具有重要意义 (Sleem 等人,2013 年)。

水性介质中的聚集研究

- 研究重点:探索了铬黑酸在水性介质中的自组装,提供了对有序聚集体形成及其在纳米技术和材料科学中的潜在应用的见解 (Murugesan 等人,2002 年)。

安全和危害

Chromotropic acid disodium salt dihydrate may cause irritation to the skin, eyes, and upper respiratory tract . It may be harmful if swallowed . Therefore, personal protective equipment should be worn to avoid contact with skin, eyes, and clothing. Dust formation should be avoided and inhalation or ingestion of the dust should be prevented .

作用机制

Target of Action

Chromotropic acid disodium salt dihydrate, also known as Disodium chromotropate dihydrate, is primarily used as a chromogenic reagent . Its primary target is dipyrone , a type of non-steroidal anti-inflammatory drug . The compound interacts with dipyrone to facilitate its quantification in various pharmaceutical preparations .

Mode of Action

The compound acts as a chromogenic reagent, meaning it produces a color change when it interacts with its target, dipyrone . This color change can be measured and used to quantify the amount of dipyrone present in a sample .

Result of Action

The primary result of the action of Chromotropic acid disodium salt dihydrate is the production of a color change when it interacts with dipyrone . This allows for the quantification of dipyrone in various pharmaceutical preparations .

Action Environment

The action of Chromotropic acid disodium salt dihydrate can be influenced by various environmental factors. For instance, it should be used only in well-ventilated areas to avoid inhalation of dust, fume, gas, mist, vapors, or spray . It is also recommended to avoid skin contact and to use protective gloves, eye protection, and face protection when handling the compound . The compound should be stored below +30°C .

生化分析

Biochemical Properties

Chromotropic Acid Disodium Salt Dihydrate may be employed as a chromogenic reagent for the quantification of dipyrone in various pharmaceutical preparations

Molecular Mechanism

It is known to be used as a chromogenic reagent in the quantification of certain compounds , suggesting it may interact with these molecules in some way. The specifics of these interactions, including any potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Chromotropic acid disodium salt dihydrate involves the reaction of Chromotropic acid with sodium hydroxide and subsequent addition of sodium carbonate to form the disodium salt dihydrate.", "Starting Materials": [ "Chromotropic acid", "Sodium hydroxide", "Sodium carbonate", "Water" ], "Reaction": [ "Dissolve Chromotropic acid in water to form a solution", "Add sodium hydroxide to the solution and stir until dissolved", "Heat the solution to 70-80°C for 30 minutes", "Add sodium carbonate to the solution and stir until dissolved", "Cool the solution to room temperature and filter the precipitate", "Wash the precipitate with water and dry in a desiccator", "The resulting product is Chromotropic acid disodium salt dihydrate" ] } | |

CAS 编号 |

5808-22-0 |

分子式 |

C10H10NaO9S2 |

分子量 |

361.3 g/mol |

IUPAC 名称 |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate;dihydrate |

InChI |

InChI=1S/C10H8O8S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;1H2 |

InChI 键 |

LTKWEXKELOUFQI-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].O.O.[Na+].[Na+] |

规范 SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O.O.[Na] |

| 5808-22-0 | |

Pictograms |

Irritant |

同义词 |

Chromotropic acid disodium salt dihydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

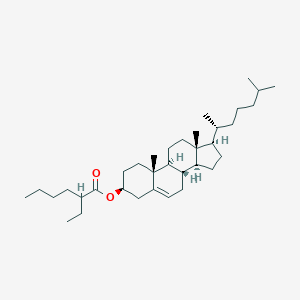

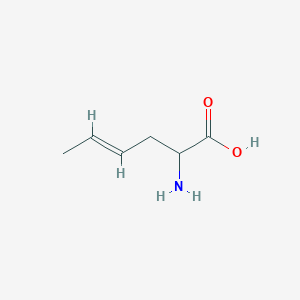

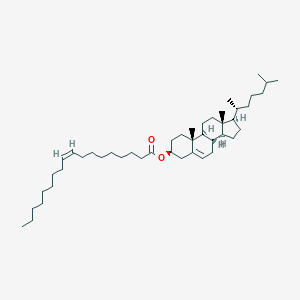

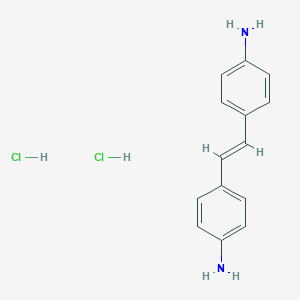

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)